molecular formula C8H10N2O4 B2427810 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid CAS No. 52942-78-6

1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid

Cat. No.: B2427810
CAS No.: 52942-78-6
M. Wt: 198.178
InChI Key: HNYGSSHLXMXAAU-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group and two carboxylic acid groups at the 3 and 4 positions. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an alkaline medium.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under suitable conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-1H-pyrazole-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit pro-inflammatory cytokines and activate antioxidant pathways makes it a promising candidate for therapeutic applications.

Properties

IUPAC Name

1-propan-2-ylpyrazole-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(2)10-3-5(7(11)12)6(9-10)8(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYGSSHLXMXAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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